3-(hydroxymethyl)-N,N-dimethylbenzene-1-sulfonamide
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Overview
Description
3-(hydroxymethyl)-N,N-dimethylbenzene-1-sulfonamide is an organic compound that features a benzene ring substituted with a hydroxymethyl group and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(hydroxymethyl)-N,N-dimethylbenzene-1-sulfonamide typically involves the sulfonation of a benzene derivative followed by the introduction of the hydroxymethyl group. One common method involves the reaction of N,N-dimethylbenzene-1-sulfonamide with formaldehyde under acidic conditions to introduce the hydroxymethyl group. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can further improve the yield and reduce the production costs.
Chemical Reactions Analysis
Types of Reactions
3-(hydroxymethyl)-N,N-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of 3-(carboxymethyl)-N,N-dimethylbenzene-1-sulfonamide.
Reduction: Formation of N,N-dimethylbenzene-1-sulfonamide.
Substitution: Formation of various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3-(hydroxymethyl)-N,N-dimethylbenzene-1-sulfonamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the sulfonamide group can interact with specific amino acid residues, leading to inhibition or activation of the target molecule. These interactions can modulate various biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(hydroxymethyl)benzene-1-sulfonamide: Lacks the N,N-dimethyl groups, which may affect its solubility and reactivity.
N,N-dimethylbenzene-1-sulfonamide: Lacks the hydroxymethyl group, which may reduce its ability to form hydrogen bonds and interact with biological targets.
3-(hydroxymethyl)-N-methylbenzene-1-sulfonamide: Contains only one methyl group on the nitrogen, which may alter its steric and electronic properties.
Uniqueness
3-(hydroxymethyl)-N,N-dimethylbenzene-1-sulfonamide is unique due to the presence of both the hydroxymethyl and N,N-dimethyl groups. This combination of functional groups enhances its solubility, reactivity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(hydroxymethyl)-N,N-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c1-10(2)14(12,13)9-5-3-4-8(6-9)7-11/h3-6,11H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVFASBMKPZPPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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